molecular formula C20H20FN5O4 B2848504 Ethyl 2-[6-(2-fluorophenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate CAS No. 878733-94-9

Ethyl 2-[6-(2-fluorophenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate

Cat. No. B2848504
CAS RN: 878733-94-9
M. Wt: 413.409
InChI Key: ZTZHATYBPJIWTO-UHFFFAOYSA-N
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Description

The compound is a derivative of imidazole, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole derivatives show a broad range of chemical and biological properties and have become an important synthon in the development of new drugs .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups and rings. The compound contains an imidazole ring, which is a five-membered ring with two nitrogen atoms . It also appears to contain a purine ring and a fluorophenyl group.


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. Imidazole derivatives can undergo a variety of reactions due to the presence of the imidazole ring and other functional groups .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . The presence of other functional groups in the compound would likely affect its properties.

Scientific Research Applications

Catalytic Applications in Ester Hydrolysis

Ethyl 2-[6-(2-fluorophenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate, due to its complex structure, has been investigated for its potential catalytic applications, particularly in the hydrolysis of esters. The general basic catalysis of ester hydrolysis, demonstrated by various bases including imidazole, highlights the significance of studying complex esters for understanding the mechanisms of enzymatic hydrolysis and designing synthetic catalysts that mimic these processes (Bender & Turnquest, 1957).

Antianxiety and Anticancer Applications

Compounds structurally related to this compound have shown promising biological activity, including antianxiety and anticancer effects. For instance, derivatives such as ethyl 8-fluoro-6-(3-nitrophenyl)-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylate have been synthesized and identified as potent central benzodiazepine receptor ligands with significant antianxiety activity in animal models, while also demonstrating a profile devoid of typical benzodiazepine side effects (Anzini et al., 2008). Another study described the synthesis of a new ethyl 2-((3-(4-fluorophenyl)-6-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio) acetate derivative, showing potent cytotoxic activity against various human cancer cell lines and inhibitory activity towards VEGFR-2 and EGFR tyrosine kinases, highlighting its potential as an effective anticancer agent (Riadi et al., 2021).

Synthesis of Novel Compounds

Research has also focused on the synthesis of new compounds derived from or related to this compound for various applications, including the exploration of antimicrobial properties and the development of novel pharmacological agents. For example, the synthesis of 1,3,4-oxadiazole compounds derived from 1H-imidazole has been investigated for their biological activity, including antibacterial properties, demonstrating the versatility of compounds structurally similar to this compound in contributing to new therapeutic agents (Al-badrany et al., 2019).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. Many imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Future Directions

The future directions for research on this compound would likely involve further exploration of its potential biological activities and the development of synthetic routes for its production .

properties

IUPAC Name

ethyl 2-[6-(2-fluorophenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FN5O4/c1-5-30-15(27)10-24-18(28)16-17(23(4)20(24)29)22-19-25(11(2)12(3)26(16)19)14-9-7-6-8-13(14)21/h6-9H,5,10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTZHATYBPJIWTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C(=O)C2=C(N=C3N2C(=C(N3C4=CC=CC=C4F)C)C)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FN5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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